![molecular formula C11H11NO3 B2847523 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid CAS No. 145591-80-6](/img/structure/B2847523.png)
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Overview
Description
“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has been used in the preparation of bis [(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′ -dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of “1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is characterized by a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group . The exact mass of the molecule is 205.07389321 g/mol .Physical And Chemical Properties Analysis
“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a solid at room temperature . It has a molecular weight of 205.21 g/mol . The compound has a topological polar surface area of 66.4 Ų and a complexity of 278 .Scientific Research Applications
- Evidence : In both in vitro and in vivo studies, this compound has demonstrated the ability to inhibit the growth of cancer cells .
Antitumor Activity
Chemical Synthesis
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It has been suggested that the compound interacts with dna by binding to the minor groove on the outside of the helix, disrupting dna replication or transcription .
Biochemical Pathways
The compound’s interaction with DNA suggests it may influence pathways related to DNA replication and transcription
Result of Action
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid has been shown to have antitumor activity. It has been demonstrated to inhibit the growth of cancer cells in a number of in vitro and in vivo studies . The compound’s interaction with DNA, disrupting replication or transcription, may contribute to its antitumor effects .
properties
IUPAC Name |
1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXROTVXLGAFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods III
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